
3-(环戊基亚甲基)哌啶
描述
3-(Cyclopentylmethylidene)piperidine is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopentylmethylidene)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentylmethylidene)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
mRNA-脂质纳米颗粒系统
该化合物已被用于开发mRNA-脂质纳米颗粒 (LNP) 系统。这些系统旨在增强mRNA的稳定性和递送,这对于各种治疗应用至关重要。 基于哌啶的可电离脂质,如 3-(环戊基亚甲基)哌啶,已显示出在提高mRNA/LNP在冷藏温度下的长期储存稳定性方面具有前景 。这对基于mRNA的疫苗和治疗尤其重要,因为维持mRNA的完整性至关重要。
癌症疫苗
哌啶衍生物在癌症疫苗领域起着重要作用。 它们在mRNA的封装和递送至靶细胞方面发挥着关键作用,这是癌症疫苗开发的一个基本方面 。有效地将mRNA递送至细胞的能力允许肿瘤抗原的表达,从而可以刺激针对癌细胞的免疫反应。
蛋白质替代疗法
在蛋白质替代疗法中,基于哌啶的化合物用于促进编码治疗性蛋白质的mRNA的递送 。这种方法用于治疗各种遗传性疾病,这些疾病中特定的蛋白质缺乏或功能失常。通过递送mRNA,身体自身的细胞机制可以产生必要的蛋白质,从而可能减轻疾病的症状。
基因编辑
哌啶衍生物的应用扩展到基因编辑技术,例如 CRISPR-Cas9 。这些化合物有助于递送编码Cas9蛋白和引导RNA的mRNA,从而能够对基因组进行精确修饰。这对基因治疗和遗传疾病的治疗具有重要意义。
抗病毒药物
某些哌啶衍生物表现出抗病毒特性,目前正在研究其在抗病毒药物中的潜在应用 。这些化合物可能干扰病毒复制或帮助递送抗病毒剂,为治疗病毒感染提供了一种有希望的途径。
药理学应用
包括3-(环戊基亚甲基)哌啶在内的哌啶衍生物存在于各种药物类别中 。它们被发现具有多种药理活性,这使得它们在药物设计和开发中很有价值。这些化合物的多功能性使其能够用于创建治疗各种健康状况的药物。
生物活性化合物的合成
取代哌啶的合成是一个重要的研究领域,因为它们存在于许多生物活性化合物中 。研究人员专注于开发快速且经济高效的合成这些衍生物的方法,这些衍生物可用于创建新药。
癌症中的分子机制
哌啶化合物已被研究其对癌细胞中分子机制的影响。 例如,胡椒碱已被证明可以抑制乳腺癌细胞系中的Akt信号通路,该通路通常参与癌症的进展 。了解这些机制可以导致靶向癌症疗法的开发。
作用机制
Mode of Action
- likely interacts with cellular proteins or receptors, leading to downstream effects. One possible mechanism involves modulating key signaling pathways. For instance:
- This transcription factor plays a role in inflammation, cell survival, and immune responses. Inhibition of NF-κB by the compound could affect cancer cell growth and survival . This pathway regulates cell proliferation, survival, and metabolism. Modulation of PI3K/Akt signaling may impact cancer progression. Activation of caspases (such as caspase-3 and caspase-9) and cleavage of PARP (poly ADP-ribose polymerase) can induce apoptosis in cancer cells .
生化分析
Biochemical Properties
3-(Cyclopentylmethylidene)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
3-(Cyclopentylmethylidene)piperidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitofusins, which are proteins involved in mitochondrial fusion and transport . This modulation can lead to changes in mitochondrial dynamics, affecting cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(Cyclopentylmethylidene)piperidine involves its binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, such as beta secretase, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Additionally, 3-(Cyclopentylmethylidene)piperidine can activate mitofusins, leading to enhanced mitochondrial fusion and transport . These interactions at the molecular level contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopentylmethylidene)piperidine have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 3-(Cyclopentylmethylidene)piperidine can result in changes in cellular function, including alterations in mitochondrial dynamics and energy production .
Dosage Effects in Animal Models
The effects of 3-(Cyclopentylmethylidene)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance mitochondrial function and improve cellular energy production. At high doses, it can lead to toxic effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Cyclopentylmethylidene)piperidine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 3-(Cyclopentylmethylidene)piperidine within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with mitochondrial transport proteins, facilitating its accumulation in mitochondria . This localization is crucial for its effects on mitochondrial dynamics and cellular energy production.
Subcellular Localization
3-(Cyclopentylmethylidene)piperidine is primarily localized in the mitochondria, where it exerts its effects on mitochondrial fusion and transport . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is essential for its activity and function in modulating mitochondrial dynamics.
属性
IUPAC Name |
3-(cyclopentylmethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGARCHCKKJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


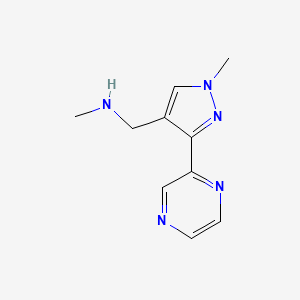
![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
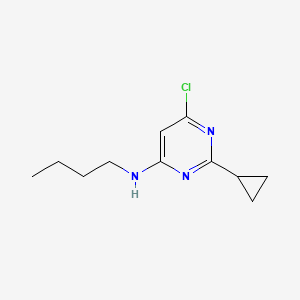
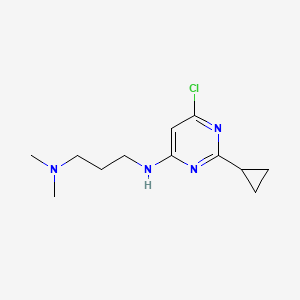
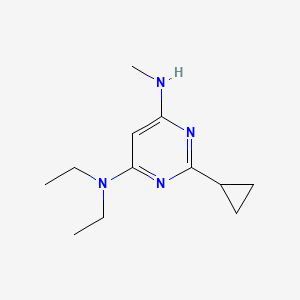
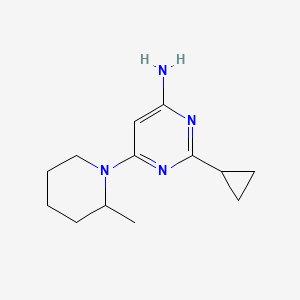
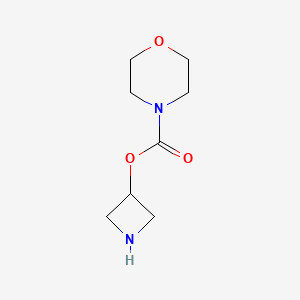
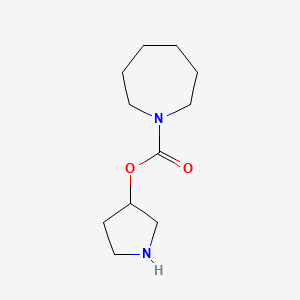
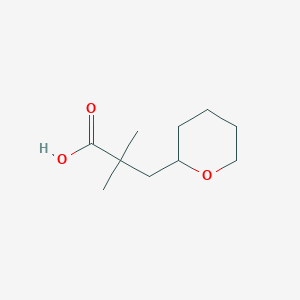


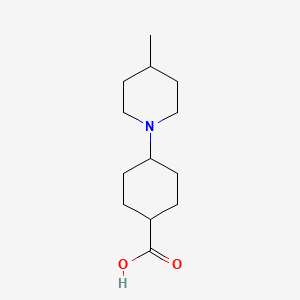
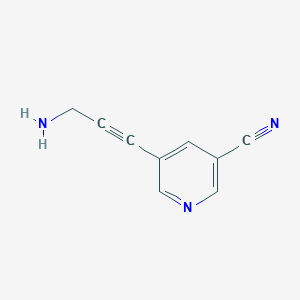
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)
